molecular formula C8H14O4 B12566476 (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid CAS No. 175410-42-1

(3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid

Cat. No.: B12566476
CAS No.: 175410-42-1
M. Wt: 174.19 g/mol
InChI Key: CNVUHQZEKYMJJV-UHFFFAOYSA-N
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Description

(3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid is a chemical compound known for its unique structure and properties. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid typically involves the acetalization of aldehydes or ketones with ethylene glycol. This reaction is catalyzed by acids and results in the formation of the dioxolane ring . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetalization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid is unique due to its specific substituents and the resulting chemical behavior. Its trimethyl groups confer distinct steric and electronic properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

175410-42-1

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-(3,5,5-trimethyldioxolan-3-yl)acetic acid

InChI

InChI=1S/C8H14O4/c1-7(2)5-8(3,12-11-7)4-6(9)10/h4-5H2,1-3H3,(H,9,10)

InChI Key

CNVUHQZEKYMJJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OO1)(C)CC(=O)O)C

Origin of Product

United States

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